molecular formula C15H10BrCl3N2O2S B5002943 3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5002943
M. Wt: 468.6 g/mol
InChI Key: YZAGALBKLNRIIA-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, methoxy, and trichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base like sodium methoxide (NaOCH3).

    Carbamothioylation: The final step involves the formation of the carbamothioyl group by reacting the intermediate with 2,4,5-trichlorophenyl isothiocyanate (C7H2Cl3NCS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced benzamide.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-methylbenzamide
  • Methyl 3-bromo-4-methoxybenzoate
  • 5-bromo-2-methoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Uniqueness

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl3N2O2S/c1-23-13-3-2-7(4-8(13)16)14(22)21-15(24)20-12-6-10(18)9(17)5-11(12)19/h2-6H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGALBKLNRIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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